molecular formula C12H16N2O4S B2510327 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide CAS No. 954703-89-0

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

Cat. No. B2510327
M. Wt: 284.33
InChI Key: OANUXZHBCRCFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, also known as Linezolid, is an antibiotic used for the treatment of various bacterial infections. It was first approved by the FDA in 2000 and is considered a valuable addition to the antibiotic arsenal.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfonamide Derivatives

    Sulfonamide derivatives, including structures similar to N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, have been synthesized for their potential antibacterial and anticancer activities. The chemical properties and synthesis pathways of these compounds are critical for understanding their function and potential applications in medicinal chemistry (Özdemir et al., 2009).

  • Catalytic Applications

    Research has demonstrated the utility of sulfonamide derivatives in catalysis, such as in the methanesulfonylation of toluene, indicating their potential in synthetic chemistry applications for enhancing reaction selectivity and efficiency (Smith et al., 1997).

  • Structural Studies

    Detailed structural analyses of sulfonamide derivatives, including X-ray powder diffraction studies, highlight the importance of understanding the molecular geometry, intermolecular interactions, and supramolecular assembly for the development of new materials and pharmaceuticals (Dey et al., 2015).

Biological Activities

  • Antimicrobial and Anticancer Activities

    A range of sulfonamide derivatives have been investigated for their antimicrobial and anticancer properties, suggesting their potential in the development of new therapeutic agents. Studies have shown significant activities against various bacterial and cancer cell lines, underscoring the importance of chemical modifications in enhancing biological activity (Premakumari et al., 2014).

  • Enzyme Inhibition

    Some compounds structurally related to N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide have shown enzyme inhibition properties, such as anti-acetylcholinesterase activity, which could be useful in the study of diseases like Alzheimer's (Holan et al., 1997).

properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANUXZHBCRCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.